molecular formula C27H27N5 B11285509 3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285509
M. Wt: 421.5 g/mol
InChI Key: FOTHVGQXWZPQDS-UHFFFAOYSA-N
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Description

2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyridobenzimidazoles This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a piperazino group attached to a pyridobenzimidazole core The presence of a cyanide group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The piperazino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The piperazino group can interact with receptors or enzymes, modulating their activity. The cyanide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function. The overall effect depends on the specific biological context and the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-3-METHYL-1-(1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 1-(4-(2-HO-ETHYL)-1-PIPERAZINYL)-3-ME-PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 2-BENZYL-3-METHYL-1-(4-METHYL-1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-ALLYL-3-METHYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group allows for unique oxidation reactions, while the piperazino group provides opportunities for interaction with biological targets.

Properties

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

IUPAC Name

3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H27N5/c1-4-7-22-20(3)23(18-28)26-29-24-8-5-6-9-25(24)32(26)27(22)31-16-14-30(15-17-31)21-12-10-19(2)11-13-21/h4-6,8-13H,1,7,14-17H2,2-3H3

InChI Key

FOTHVGQXWZPQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=C(C4=NC5=CC=CC=C5N34)C#N)C)CC=C

Origin of Product

United States

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